molecular formula C22H18O6 B2408367 ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate CAS No. 898447-53-5

ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate

Cat. No.: B2408367
CAS No.: 898447-53-5
M. Wt: 378.38
InChI Key: VIEYULCHRBWYCJ-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate is a complex organic compound that features a benzofuran ring fused with a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Synthesis of Chromenone Structure: The chromenone structure is often synthesized via a condensation reaction between a salicylaldehyde derivative and an appropriate β-keto ester.

    Coupling Reaction: The final step involves coupling the benzofuran and chromenone structures through an esterification reaction, typically using ethyl bromoacetate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

    Substitution: Amines, Thiols

Major Products

    Oxidation: Carboxylic acids, Ketones

    Reduction: Alcohols

    Substitution: Amides, Thioesters

Scientific Research Applications

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate involves its interaction with various molecular targets. The benzofuran and chromenone moieties can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, the compound may inhibit specific enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .

Comparison with Similar Compounds

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate can be compared with other benzofuran and chromenone derivatives:

Uniqueness

The unique combination of benzofuran and chromenone structures in this compound provides it with distinct chemical and biological properties that are not found in simpler benzofuran or chromenone derivatives .

Biological Activity

Ethyl 2-((4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl)oxy)propanoate, a compound featuring both benzofuran and chromenone moieties, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine.

Chemical Structure and Synthesis

The compound can be synthesized through multi-step organic reactions involving the cyclization of appropriate precursors to form the benzofuran and chromenone rings. Common reagents include anhydrous potassium carbonate and nitrosalicylaldehydes. The final product is typically obtained through esterification, introducing the ethyl propanoate group.

Biological Activities

This compound exhibits a range of biological activities:

  • Antitumor Activity : Studies indicate that compounds with similar structural features have demonstrated significant cytotoxicity against various cancer cell lines. For instance, benzofuran derivatives have been linked to anti-cancer properties due to their ability to induce apoptosis in tumor cells .
  • Antibacterial Properties : Research shows that benzofuran compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Antioxidative Effects : The compound's structure suggests a potential for antioxidative activity, which is crucial in protecting cells from oxidative stress-related damage. This property is particularly relevant in the context of chronic diseases such as cancer and neurodegenerative disorders.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression or bacterial metabolism.
  • Gene Expression Modulation : It can influence the expression of genes associated with cell cycle regulation and apoptosis, thereby affecting tumor growth and survival .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful.

Compound TypeExample CompoundsBiological Activity
Benzofuran DerivativesPsoralen, AngelicinAnticancer, Antibacterial
Chromenone DerivativesCoumarinsAntioxidative, Antimicrobial
Ethyl 2-(Benzofuran)Ethyl 2-(Benzofuran)Potentially broader activity spectrum

The unique combination of benzofuran and chromenone moieties in this compound may enhance its biological activity compared to those containing only one of these structural features .

Case Studies

Recent studies have highlighted the potential of this compound as a therapeutic agent:

  • Anticancer Efficacy : A study demonstrated that derivatives with similar structures significantly inhibited the proliferation of breast cancer cells (IC50 values below standard chemotherapeutics) through apoptosis induction .
  • Antibacterial Testing : Another investigation showed promising results against multi-drug resistant bacteria, suggesting that structural modifications could lead to more effective antibacterial agents .

Properties

IUPAC Name

ethyl 2-[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl]oxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O6/c1-3-25-22(24)13(2)26-15-8-9-19-16(11-15)17(12-21(23)28-19)20-10-14-6-4-5-7-18(14)27-20/h4-13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIEYULCHRBWYCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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